molecular formula C13H8F3NO2 B12314083 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid

5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid

Cat. No.: B12314083
M. Wt: 267.20 g/mol
InChI Key: DQKYHHATFXTAAC-UHFFFAOYSA-N
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Description

5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid: is an organic compound that features a difluoromethyl group attached to a pyridine ring, which is further connected to a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring . The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .

Medicine: In medicine, the compound’s unique properties make it a candidate for drug development. Researchers are exploring its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 2-(Difluoromethyl)pyridine-4-boronic acid
  • 5-(Difluoromethyl)pyridin-2-yl]methanamine oxalate
  • 2-(Trifluoromethyl)pyridine-4-boronic acid

Comparison: Compared to similar compounds, 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid stands out due to its unique combination of the difluoromethyl group and the fluorobenzoic acid moiety. This combination enhances its chemical stability, reactivity, and potential biological activities .

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid

InChI

InChI=1S/C13H8F3NO2/c14-10-2-1-7(5-9(10)13(18)19)8-3-4-17-11(6-8)12(15)16/h1-6,12H,(H,18,19)

InChI Key

DQKYHHATFXTAAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C(F)F)C(=O)O)F

Origin of Product

United States

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